

# BPR1R024: A New Generation CSF1R Inhibitor with Enhanced Selectivity and Oral Bioavailability

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## Compound of Interest

Compound Name: BPR1R024

Cat. No.: B11928895

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **BPR1R024**, a novel Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor, with its previous generation counterpart, BPR1K871. This analysis is supported by experimental data on its improved selectivity, oral bioavailability, and potent anti-tumor and immunomodulatory effects.

**BPR1R024** is an orally active and selective inhibitor of CSF1R, a crucial target in cancer immunotherapy due to its role in the regulation of tumor-associated macrophages (TAMs).[1][2][3] Developed through property-driven optimization of the multi-targeting kinase inhibitor BPR1K871, **BPR1R024** demonstrates significant advantages in its kinase selectivity and pharmacokinetic profile.[4][5]

## Superior Selectivity and Potency

A key advantage of **BPR1R024** is its enhanced selectivity for CSF1R over other kinases, particularly Aurora A (AURA) and Aurora B (AURB). Inhibition of AURA/B kinases can lead to cytotoxic effects on normal cells.[4] **BPR1R024** was specifically designed to minimize these off-target effects, a significant improvement over its predecessor, BPR1K871, which potently inhibits all three kinases.[4]

Experimental data demonstrates the potent and selective CSF1R inhibitory activity of **BPR1R024**, with an IC50 value of 0.53 nM.[1][2] In contrast, its activity against AURA and

AURB is significantly weaker, with IC50 values of >10  $\mu\text{M}$  and 1.40  $\mu\text{M}$ , respectively.[2] This high degree of selectivity is attributed to a unique 7-aminoquinazoline scaffold that forms an additional nonclassical hydrogen-bonding interaction with the CSF1R hinge region.[1][4]

Inhibitor	CSF1R IC50 (nM)	AURA IC50 ( $\mu\text{M}$ )	AURB IC50 ( $\mu\text{M}$ )
BPR1R024	0.53	>10	1.40
BPR1K871	19	0.022	0.013

Data sourced from  
MedchemExpress and  
the Journal of  
Medicinal Chemistry.

[\[2\]](#)[\[4\]](#)

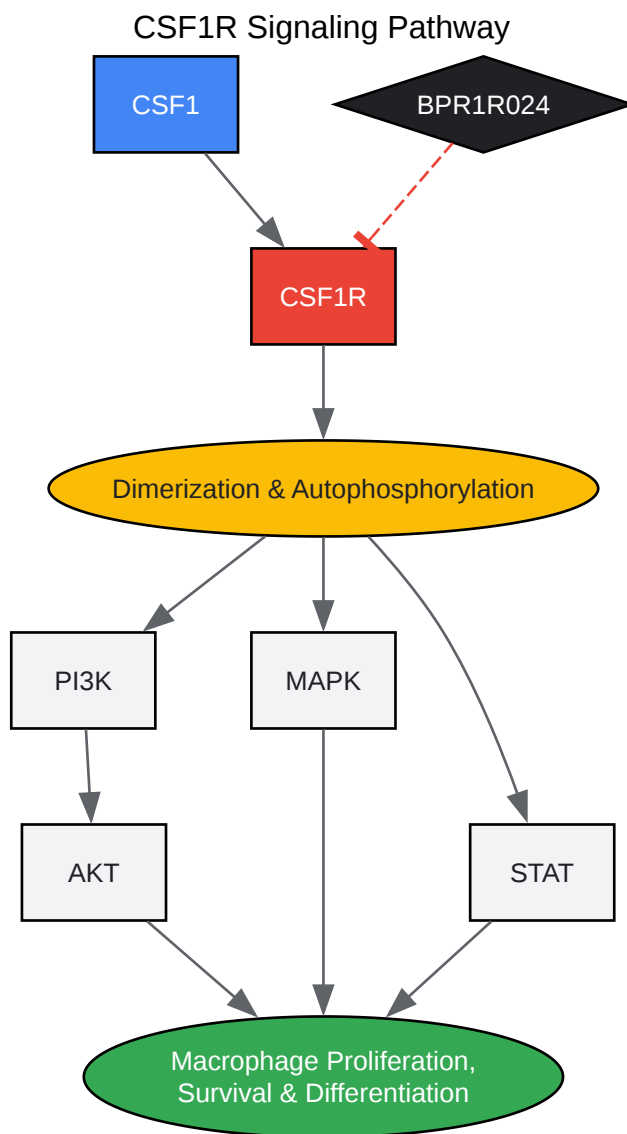
## Enhanced Oral Bioavailability and In Vivo Efficacy

In addition to its improved selectivity, **BPR1R024** exhibits enhanced oral bioavailability, a critical factor for clinical translation. The poor oral bioavailability of BPR1K871 necessitated its intravenous administration.[4] In preclinical studies, orally administered **BPR1R024** mesylate demonstrated high systemic drug exposure and a significant increase in oral bioavailability ( $F=35\%$ ).[2]

In a murine colon tumor model, oral administration of **BPR1R024** delayed tumor growth and reshaped the tumor microenvironment by increasing the ratio of anti-tumor M1-like macrophages to pro-tumor M2-like macrophages.[1][4] This demonstrates its potent anti-tumor and immunomodulatory activity in a preclinical setting.[1]

## Signaling Pathway and Experimental Workflow

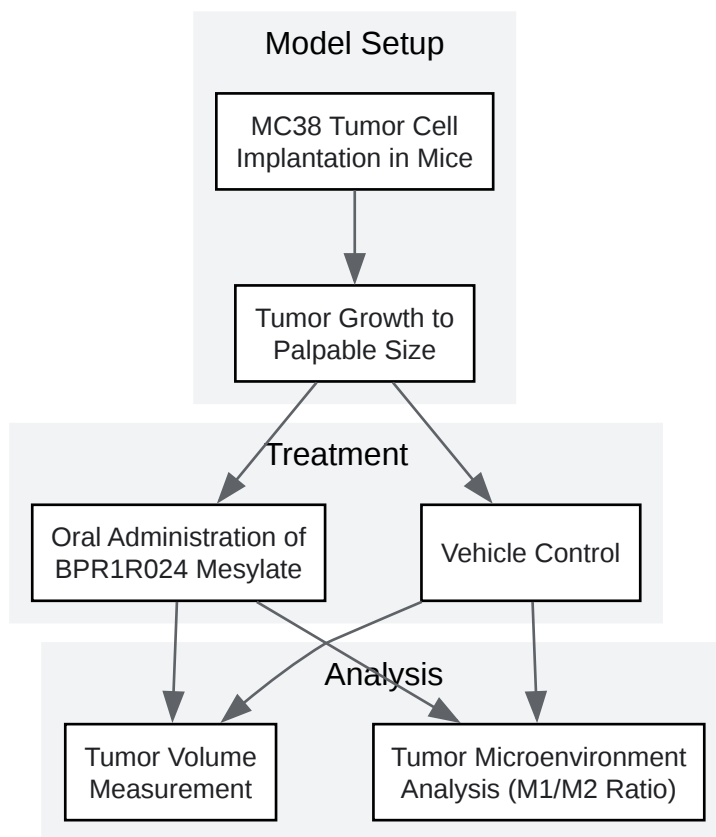
The following diagrams illustrate the CSF1R signaling pathway targeted by **BPR1R024** and the experimental workflow of the in vivo tumor model used to evaluate its efficacy.



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Caption: CSF1R signaling pathway inhibited by **BPR1R024**.

## In Vivo Murine Colon Tumor Model Workflow



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Caption: Workflow for the in vivo murine colon tumor model.

## Experimental Protocols

Kinase-Glo® Luminescent Kinase Assay:

The inhibitory activity of **BPR1R024** and BPR1K871 against CSF1R, AURA, and AURB was determined using the Kinase-Glo® luminescent kinase assay. The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates kinase activity, and the inhibition of this activity by a compound is measured by a proportional increase in luminescence. The IC<sub>50</sub> value, representing the concentration of the inhibitor

required to reduce kinase activity by 50%, was calculated from dose-response curves. Pexidartinib and VX-680 were used as control compounds for CSF1R and AURA/B inhibition, respectively.[4]

#### In Vivo Murine Colon Tumor Model:

MC38 murine colon tumor cells were implanted subcutaneously into C57BL/6 mice. When tumors reached a palpable size, mice were randomized into treatment and control groups. The treatment group received oral administration of **BPR1R024** mesylate (100 mg/kg, twice daily). [2] The control group received a vehicle control. Tumor volumes were measured regularly to assess tumor growth delay. At the end of the study, tumors were harvested for analysis of the tumor microenvironment, specifically the ratio of M1 to M2 macrophages, to evaluate the immunomodulatory effects of the treatment.[1][2]

In summary, **BPR1R024** represents a significant advancement over its predecessor, BPR1K871, and other early-generation CSF1R inhibitors. Its high selectivity, oral bioavailability, and potent anti-tumor and immunomodulatory effects make it a promising candidate for further development in the field of cancer immunotherapy.

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## References

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